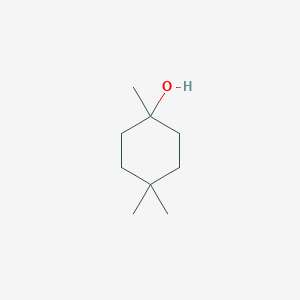
1,4,4-Trimethylcyclohexan-1-ol
Overview
Description
1,4,4-Trimethylcyclohexan-1-ol: is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a cyclohexanol derivative characterized by the presence of three methyl groups at positions 1 and 4 on the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4,4-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,4-trimethylcyclohexene in the presence of a suitable catalyst such as palladium on carbon . The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4,4-trimethylcyclohexanone . This process is conducted in large-scale reactors with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
1,4,4-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form using oxidizing agents such as or .
Reduction: Reduction of this compound can yield when treated with strong reducing agents like .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 1,4,4-Trimethylcyclohexanone.
Reduction: 1,4,4-Trimethylcyclohexane.
Substitution: Corresponding halides or other substituted derivatives.
Scientific Research Applications
1,4,4-Trimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of other cyclohexanol derivatives.
Biology: This compound is utilized in studies involving the metabolism and biotransformation of cyclohexanol derivatives in biological systems.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,4-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form 1,4,4-trimethylcyclohexanone, which may further participate in metabolic pathways. The hydroxyl group in the compound allows it to engage in hydrogen bonding and other interactions with biomolecules, influencing its biological activity .
Comparison with Similar Compounds
- 1,4,4-Trimethylcyclohexanone
- 1,4,4-Trimethylcyclohexane
- Cyclohexanol
Comparison:
1,4,4-Trimethylcyclohexan-1-ol is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. Compared to 1,4,4-trimethylcyclohexanone, it has a hydroxyl group instead of a carbonyl group, affecting its reactivity and interactions. In contrast to 1,4,4-trimethylcyclohexane, the presence of the hydroxyl group in this compound allows for additional chemical transformations and applications .
Properties
IUPAC Name |
1,4,4-trimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)4-6-9(3,10)7-5-8/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUHSXYYKIAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



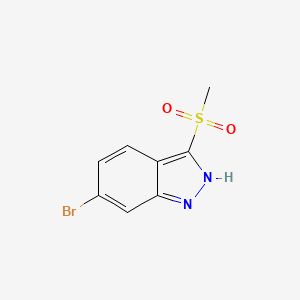
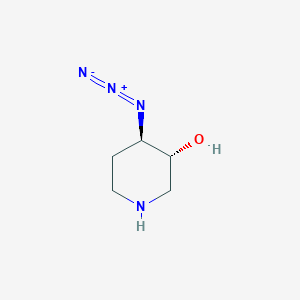

![1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
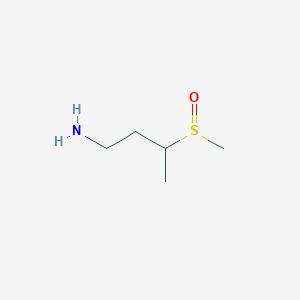



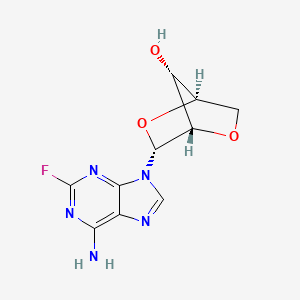
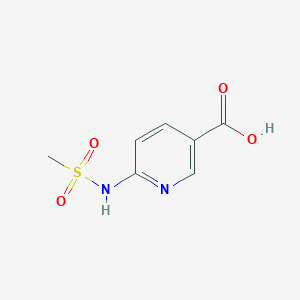
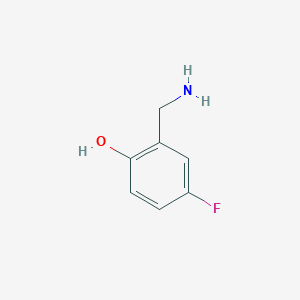
![1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane](/img/structure/B1373897.png)

